Norbornene-PEG2 Propargyl
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Overview
Description
Norbornene-PEG2 Propargyl is a compound that combines the norbornene moiety with a polyethylene glycol (PEG) linker and a propargyl group. This compound is of significant interest due to its unique structural features and versatile applications in various fields, including chemistry, biology, and medicine. The norbornene unit provides rigidity and reactivity, the PEG linker offers solubility and biocompatibility, and the propargyl group allows for further functionalization through click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG2 Propargyl typically involves the following steps:
Norbornene Functionalization: Norbornene is first functionalized with a PEG linker. This can be achieved by reacting norbornene with a PEG derivative, such as PEG-diol, in the presence of a suitable catalyst.
Propargylation: The PEGylated norbornene is then reacted with propargyl bromide to introduce the propargyl group. This reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of norbornene are functionalized with PEG derivatives using continuous flow reactors to ensure consistent product quality.
Propargylation in Bulk: The PEGylated norbornene is then subjected to propargylation in large reactors, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Norbornene-PEG2 Propargyl undergoes various chemical reactions, including:
Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Hydrolysis: The PEG linker can undergo hydrolytic degradation under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the specific functional groups present.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used catalysts for click chemistry reactions involving the propargyl group.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis of the PEG linker.
Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Degraded PEG Fragments: Resulting from hydrolysis.
Oxidized or Reduced Norbornene Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
Norbornene-PEG2 Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers. Its propargyl group allows for easy functionalization through click chemistry.
Biology: Employed in the development of bioconjugates and biomaterials. The PEG linker provides biocompatibility, making it suitable for use in biological systems.
Medicine: Utilized in drug delivery systems and diagnostic agents. The compound’s ability to form stable linkages with other molecules makes it ideal for targeted drug delivery and imaging applications.
Industry: Applied in the production of advanced materials, such as hydrogels and nanocomposites, due to its versatile reactivity and functionalization potential.
Mechanism of Action
The mechanism of action of Norbornene-PEG2 Propargyl involves its ability to undergo click chemistry reactions, forming stable triazole linkages with azide-containing molecules. This reaction is catalyzed by copper ions and proceeds through the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole ring. The PEG linker enhances solubility and biocompatibility, while the norbornene unit provides structural rigidity and reactivity.
Comparison with Similar Compounds
Norbornene-PEG2 Azide: Similar to Norbornene-PEG2 Propargyl but contains an azide group instead of a propargyl group. It also participates in click chemistry reactions.
Norbornene-PEG2 Amine: Contains an amine group, making it suitable for conjugation with carboxyl-containing molecules.
Norbornene-PEG2 Thiol: Contains a thiol group, allowing for thiol-ene click reactions.
Uniqueness: this compound is unique due to its propargyl group, which enables highly efficient and selective click chemistry reactions. This makes it particularly valuable for applications requiring precise and stable functionalization, such as in drug delivery and bioconjugation.
Properties
IUPAC Name |
N-[2-(2-prop-2-ynoxyethoxy)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-6-18-8-9-19-7-5-16-15(17)14-11-12-3-4-13(14)10-12/h1,3-4,12-14H,5-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIKEUJZOOJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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